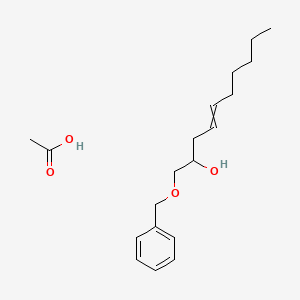
Acetic acid;1-phenylmethoxydec-4-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;1-phenylmethoxydec-4-en-2-ol is an organic compound with the molecular formula C18H28O3 This compound features a phenylmethoxy group attached to a dec-4-en-2-ol backbone, with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-phenylmethoxydec-4-en-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-phenylmethoxydec-4-en-2-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-phenylmethoxydec-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted phenylmethoxy derivatives.
Scientific Research Applications
Acetic acid;1-phenylmethoxydec-4-en-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;1-phenylmethoxydec-4-en-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Phenylmethoxydec-4-en-2-ol: Lacks the acetic acid moiety, resulting in different chemical properties and reactivity.
Acetic acid;1-phenylmethoxyhex-4-en-2-ol: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
Uniqueness
Acetic acid;1-phenylmethoxydec-4-en-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the phenylmethoxy and acetic acid moieties allows for diverse chemical transformations and interactions with biological targets.
Properties
CAS No. |
89555-21-5 |
|---|---|
Molecular Formula |
C19H30O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
acetic acid;1-phenylmethoxydec-4-en-2-ol |
InChI |
InChI=1S/C17H26O2.C2H4O2/c1-2-3-4-5-6-10-13-17(18)15-19-14-16-11-8-7-9-12-16;1-2(3)4/h6-12,17-18H,2-5,13-15H2,1H3;1H3,(H,3,4) |
InChI Key |
VEADPUBXEAUHIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC(COCC1=CC=CC=C1)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


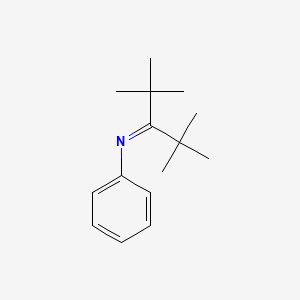
![3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one](/img/structure/B14387943.png)

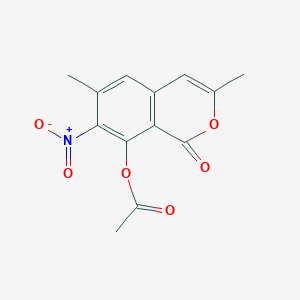
![3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-diethylurea](/img/structure/B14387960.png)

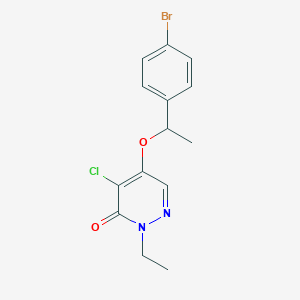


![(2E)-2-[(2-Chlorophenyl)imino]-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14387994.png)
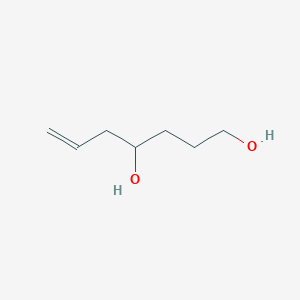
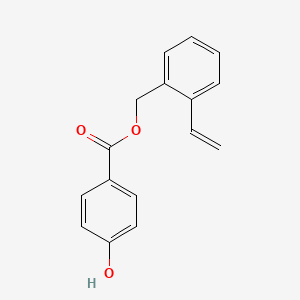
methanone](/img/structure/B14388023.png)

